molecular formula C16H16ClN3O3S B2537485 2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034389-17-6

2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2537485
CAS No.: 2034389-17-6
M. Wt: 365.83
InChI Key: BMZYIUBKLLJOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide, has a CAS Number of 1334148-72-9 and a molecular weight of 280.75 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17ClN2O2/c15-8-13(18)16-9-11-4-1-2-5-12(11)10-17-7-3-6-14(17)19/h1-2,4-5H,3,6-10H2,(H,16,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of related sulfonamide compounds have highlighted their potential as small molecular antagonists for various therapeutic applications, including as targeting preparations for the prevention of HIV-1 infection. For example, derivatives have been synthesized from intermediates like N-Benzyl-4-piperidone and further reacted to produce novel compounds with potential drug development applications (Cheng De-ju, 2015).

Molecular and Supramolecular Structures

Research into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has elucidated their prospective ligands for metal coordination. The structural analysis of these derivatives reveals varied molecular and supramolecular structures, with implications for their application in material science and coordination chemistry (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Inhibition of Carbonic Anhydrases

Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrases, highlighting their potential for the development of selective inhibitors for certain isoforms of this enzyme. This research can contribute to therapeutic applications where modulation of carbonic anhydrase activity is beneficial (Irena Vaškevičienė et al., 2019).

Oxidation of Hydrocarbons

The oxidation of hydrocarbons by aqueous platinum salts, with specific reference to p-Toluenesulfonic acid, indicates a selective hydroxylation process. This work contributes to the understanding of selective oxidation in organic chemistry, with potential implications for industrial applications (J. Labinger et al., 1993).

Development of Human Carbonic Anhydrase Inhibitors

Further studies have synthesized and investigated pyrrolidinone-based chlorinated benzenesulfonamide derivatives for their binding affinity and selectivity against human carbonic anhydrases. These compounds have shown potential for the development of inhibitors with higher selectivity for particular isoforms, which is crucial for therapeutic applications targeting cancer-related enzymes (Benas Balandis et al., 2020).

Properties

IUPAC Name

2-chloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-13-4-1-2-5-14(13)24(22,23)19-11-12-7-8-18-15(10-12)20-9-3-6-16(20)21/h1-2,4-5,7-8,10,19H,3,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYIUBKLLJOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.